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Compound of Interest

Compound Name: n-DODECYL-beta-D-MALTOSIDE

Cat. No.: B1670864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

n-Dodecyl-β-D-maltoside (DDM) is a non-ionic detergent widely recognized for its gentle yet

effective properties in the study of membrane proteins. Its unique molecular structure, featuring

a hydrophilic maltose head group and a twelve-carbon alkyl chain, makes it an indispensable

tool for solubilizing, stabilizing, and characterizing these challenging proteins without causing

denaturation.[1] This guide provides an in-depth overview of DDM's properties, mechanisms,

and applications, complete with detailed protocols and visualizations to aid in experimental

design.

Physicochemical Properties of DDM
The efficacy of a detergent is largely determined by its physicochemical characteristics. DDM's

low critical micelle concentration (CMC) and high aggregation number contribute to the

formation of stable micelles that are crucial for maintaining the structural integrity and function

of membrane proteins.[2]
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Property Value References

Molecular Weight 510.63 g/mol [3]

Critical Micelle Concentration

(CMC)

0.15 - 0.17 mM in H₂O (20-

25°C)
[2][3][4][5][6]

Aggregation Number 78 - 149 [7]

Micelle Molecular Weight ~50,000 - 70,000 Da [5][8]

Appearance White powder [5]

Solubility 50 mg/mL in water [5]

Mechanism of Action: Membrane Solubilization
The primary function of DDM is to extract membrane proteins from their native lipid bilayer

environment and encapsulate them in detergent micelles. This process mimics the hydrophobic

core of the cell membrane, thereby preserving the protein's native conformation.

The solubilization process can be visualized as a stepwise mechanism:

Partitioning: DDM monomers insert themselves into the lipid bilayer.

Saturation: As the DDM concentration increases, the membrane becomes saturated, leading

to the formation of mixed lipid-detergent micelles.

Solubilization: The lipid bilayer is disrupted, and the membrane protein is encapsulated

within a DDM micelle, which may also contain some native lipids essential for the protein's

function and stability.[9]
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Caption: Mechanism of membrane protein solubilization by DDM detergent.

Key Applications in Research and Drug
Development
DDM's mild, non-denaturing properties make it a preferred choice for a wide range of

applications.[1]

Solubilization and Purification: DDM is highly effective at extracting a diverse array of

membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels, from

their native membranes.[1][2] It is often the first detergent to try in initial solubilization

screening tests.[9]
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Structural Biology: DDM is extensively used in X-ray crystallography and cryo-electron

microscopy (cryo-EM) to facilitate high-resolution structural analysis.[1][2] Its ability to form

stable and homogenous protein-detergent complexes is critical for obtaining well-ordered

crystals and high-quality cryo-EM reconstructions.[6][10]

Functional Assays: By preserving the native conformation and activity of membrane proteins,

DDM enables reliable functional studies.[2] It is compatible with many biological assays

where ionic detergents might interfere.[1]

Stabilization: DDM is known to stabilize fragile membrane proteins, preventing aggregation

and maintaining their activity over time.[2][4] For particularly unstable proteins, DDM is often

used in combination with additives like cholesterol hemisuccinate (CHS).[4]

Detailed Experimental Protocols
A successful membrane protein purification project relies on a carefully optimized protocol.

Below is a general workflow for the extraction and purification of a His-tagged membrane

protein using DDM.
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Caption: General experimental workflow for membrane protein purification using DDM.

Membrane Preparation
This protocol is adapted for E. coli expression systems.

Cell Lysis: Resuspend cell pellets in a suitable buffer (e.g., Tris-HCl, NaCl, protease

inhibitors). Lyse cells using a high-pressure homogenizer or microfluidizer.[11]

Clarification: Centrifuge the lysate at a low speed (e.g., 20,000 x g) to remove cell debris.[11]

Membrane Isolation: Transfer the supernatant to an ultracentrifuge and spin at high speed

(e.g., 125,000 x g) to pellet the cell membranes.[11]
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Homogenization: Resuspend the membrane pellet in a storage buffer. The total protein

concentration should be determined.[11]

Solubilization
The concentration of DDM is a critical parameter that must be optimized for each specific

protein.

Detergent Addition: Dilute the membrane preparation to a protein concentration of 1-2

mg/mL. Add DDM from a concentrated stock solution (e.g., 10% w/v) to a final concentration

typically around 1% (w/v).[12][13] This concentration is significantly above the CMC to

ensure efficient membrane disruption.[12]

Incubation: Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at

a controlled temperature (often 4°C) to allow for complete solubilization.[9]

Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any

non-solubilized material. The supernatant now contains the solubilized membrane protein.[9]

Purification and Detergent Exchange
Affinity chromatography is a common method for purifying tagged membrane proteins. This

step also allows for the exchange of detergents if required for downstream applications.

Column Equilibration: Equilibrate an Immobilized Metal Affinity Chromatography (IMAC)

column with a buffer containing DDM at a concentration 3-5 times its CMC.[12][14]

Binding: Load the clarified supernatant onto the column. The His-tagged protein will bind to

the resin.

Washing: Wash the column extensively with the equilibration buffer to remove unbound

proteins.[14]

Detergent Exchange (Optional): If a different detergent is required, the column can be

washed with 10-20 column volumes of a buffer containing the new detergent. This is

particularly effective when moving from a low CMC detergent like DDM to a high CMC

detergent.[10]
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Elution: Elute the purified protein using a buffer containing a competitive agent, such as

imidazole, and the desired final detergent.[14]

Case Study: G-Protein Coupled Receptor (GPCR)
Signaling
DDM has been instrumental in the structural and functional elucidation of numerous GPCRs, a

major class of drug targets. By stabilizing the receptor in its native fold, DDM allows for the

study of ligand binding and subsequent conformational changes that lead to G-protein

activation.
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Caption: A simplified GPCR signaling pathway studied using DDM-solubilized receptors.
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Conclusion
n-Dodecyl-β-D-maltoside is a powerful and versatile non-ionic detergent that has become a

cornerstone of membrane protein research. Its gentle nature, coupled with its effectiveness in

solubilizing and stabilizing a wide variety of membrane proteins, makes it an excellent choice

for both initial screening and large-scale preparations.[4][7] A thorough understanding of its

properties and the optimization of experimental protocols are key to successfully leveraging

DDM for the structural and functional characterization of membrane proteins, ultimately

advancing the frontiers of biology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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